molecular formula C15H17NO B12520287 4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one CAS No. 651740-35-1

4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one

Cat. No.: B12520287
CAS No.: 651740-35-1
M. Wt: 227.30 g/mol
InChI Key: OZACFIUBHCXQLO-UHFFFAOYSA-N
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Description

4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one is a complex organic compound with a unique structure that includes a cycloocta[b]indole core

Preparation Methods

The synthesis of 4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions.

Chemical Reactions Analysis

4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one can be compared with similar compounds such as:

Properties

CAS No.

651740-35-1

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-one

InChI

InChI=1S/C15H17NO/c1-10-6-5-8-11-12-7-3-2-4-9-13(17)15(12)16-14(10)11/h5-6,8,16H,2-4,7,9H2,1H3

InChI Key

OZACFIUBHCXQLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C(=O)CCCCC3

Origin of Product

United States

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